BenchChemオンラインストアへようこそ!

5-Bromo-2-(4-methoxypiperidin-1-yl)pyrimidine

Lipophilicity Drug-likeness Physicochemical property optimization

5-Bromo-2-(4-methoxypiperidin-1-yl)pyrimidine (CAS 1406958-85-7) is a heterocyclic building block containing a pyrimidine core substituted with a reactive 5-bromo group amenable to cross-coupling chemistry and a 4-methoxypiperidine moiety that modulates lipophilicity, polarity, and hydrogen-bond acceptor capacity relative to common structural analogs. The compound is commercially supplied at 98% purity with computed LogP of 1.85 and TPSA of 38.25 Ų.

Molecular Formula C10H14BrN3O
Molecular Weight 272.146
CAS No. 1406958-85-7
Cat. No. B2419847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(4-methoxypiperidin-1-yl)pyrimidine
CAS1406958-85-7
Molecular FormulaC10H14BrN3O
Molecular Weight272.146
Structural Identifiers
SMILESCOC1CCN(CC1)C2=NC=C(C=N2)Br
InChIInChI=1S/C10H14BrN3O/c1-15-9-2-4-14(5-3-9)10-12-6-8(11)7-13-10/h6-7,9H,2-5H2,1H3
InChIKeyYYFGOQVPDLGHKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-(4-methoxypiperidin-1-yl)pyrimidine (CAS 1406958-85-7): A Differentiated Pyrimidine Building Block for Medicinal Chemistry


5-Bromo-2-(4-methoxypiperidin-1-yl)pyrimidine (CAS 1406958-85-7) is a heterocyclic building block containing a pyrimidine core substituted with a reactive 5-bromo group amenable to cross-coupling chemistry and a 4-methoxypiperidine moiety that modulates lipophilicity, polarity, and hydrogen-bond acceptor capacity relative to common structural analogs. The compound is commercially supplied at 98% purity with computed LogP of 1.85 and TPSA of 38.25 Ų . Its structural features position it as a non-chlorine-based intermediate for constructing kinase-targeted libraries and piperidine-substituted heterocycles, where the methoxy group directly differentiates it from both simpler piperidine variants and alternative halogen scaffolds [1].

Why 5-Bromo-2-(4-methoxypiperidin-1-yl)pyrimidine Cannot Be Replaced by Common Pyrimidine Intermediates


Generic substitution among 5-bromo-2-substituted pyrimidines is structurally misleading. Changing the 2-position substituent from 4-methoxypiperidine (LogP 1.85, TPSA 38.25 Ų) to plain piperidine (LogP ~2.3 estimated, molecular weight 242.12) or 4-methylpiperidine (LogP 3.56, TPSA 29.02 Ų) shifts lipophilicity by >1.7 log units and eliminates the van der Waals and hydrogen-bond differences contributed by the ether oxygen . Replacing the pyrimidine core with pyridine, as in 5-bromo-2-(4-methoxypiperidin-1-yl)pyridine (LogP 2.46, TPSA 25.36 Ų), alters ring electronics and acceptor/donor profiles, which directly impacts downstream target engagement . Even the common precursor, 5-bromo-2-chloropyrimidine (LogP 1.89, TPSA 25.78 Ų), lacks the pre-installed pharmacophoric piperidine and imposes orthogonal reactivity constraints . Consequently, selecting the wrong analog risks divergent solubility, metabolic stability, and synthetic efficiency in the final compound series.

Quantitative Differentiation of 5-Bromo-2-(4-methoxypiperidin-1-yl)pyrimidine Against Closest Analogs


Lipophilicity Control: LogP Reduction vs. 4-Methylpiperidine Analog

The 4-methoxypiperidine substituent yields a computed LogP (XLogP3) of 1.85 for the target compound , whereas the direct 4-methylpiperidine analog (5-bromo-2-(4-methylpiperidin-1-yl)pyrimidine, CAS 1289089-91-3) exhibits a LogP of 3.56 , a differential of −1.71 log units. This lower lipophilicity is expected to improve aqueous solubility, reduce plasma protein binding, and mitigate cytochrome P450 promiscuity in downstream analogs.

Lipophilicity Drug-likeness Physicochemical property optimization

Polar Surface Area Enlargement: TPSA Gain vs. 4-Methylpiperidine and Chloro Analogs

The target compound presents a topological polar surface area (TPSA) of 38.25 Ų . This is 9.23 Ų larger than the 4-methylpiperidine analog (TPSA = 29.02 Ų) and 12.47 Ų larger than 5-bromo-2-chloropyrimidine (TPSA = 25.78 Ų) . In the context of CNS drug design, a TPSA >40 Ų is often associated with reduced brain penetration, while a value >60 Ų typically impairs oral absorption. The target compound's intermediate TPSA of ~38 Ų provides a balanced starting point, avoiding the ultra-low TPSA of the chloro precursor that often leads to promiscuous off-target binding.

Polar surface area Permeability Oral bioavailability prediction

Hydrogen-Bond Acceptor Capacity: 4 HBA vs. 3 HBA in Methyl and Pyridine Analogs

The target compound offers four hydrogen-bond acceptor (HBA) atoms (pyrimidine N1/N3, piperidine N, methoxy O) , whereas the 4-methylpiperidine analog provides only three HBA atoms (no methoxy oxygen) . This difference is particularly critical when the bromopyrimidine scaffold is progressed to co-crystal or salt forms, as an additional HBA site can stabilize intermolecular interactions [1]. In a published crystallization study of the 4-methylpiperidine analog, crystal packing was governed entirely by van der Waals forces and weaker C–H···N hydrogen bonds; the methoxy group of the target compound would introduce an additional C–H···O interaction motif capable of altering crystal form and melting behavior.

Hydrogen-bond acceptor count Solubility Crystal engineering

Purity Benchmarking: 98% vs. 95% in Closest Structural Analogs

The target compound is commercially supplied at a certified minimum purity of 98% by multiple vendors . By comparison, the closest structural analog, 5-bromo-2-(piperidin-1-yl)pyrimidine (CAS 57356-64-6), is routinely offered at a minimum purity of 95% , and the 4-methylpiperidine variant is also listed at 95% . This 3-percentage-point purity differential reduces downstream byproduct risk in palladium-catalyzed cross-coupling reactions, where bromopyrimidine impurities at the 5% level can generate significant side-product burdens.

Chemical purity Reproducibility Procurement specification

Storage and Handling: Refrigerated (2–8°C) Requirement vs. Ambient-Stable Non-Methoxy Analogs

The target compound requires storage sealed in dry conditions at 2–8°C , in contrast to 5-bromo-2-(piperidin-1-yl)pyrimidine, which is specified for long-term storage at ambient temperature in a cool, dry place . This temperature sensitivity directly reflects the chemical influence of the 4-methoxy group, which introduces a potential oxidative or hydrolytic liability absent in the non-oxygenated analog. The explicit cold-chain recommendation is a practical procurement differentiator that must be factored into inventory planning and stability budgeting for multi-step synthetic routes.

Storage stability Supply chain Building block integrity

Procurement-Relevant Application Scenarios for 5-Bromo-2-(4-methoxypiperidin-1-yl)pyrimidine


Kinase Inhibitor Library Synthesis Requiring Controlled Low LogP Starting Points

For medicinal chemistry programs targeting kinases where lead-like LogP values below 2.0 are desired to minimize off-target pharmacology, the target compound (LogP 1.85) provides a pre-optimized scaffold . The 4-methylpiperidine analog, with LogP of 3.56, would require subsequent polar group introduction to lower lipophilicity into the preferred range, adding synthetic steps and reducing overall yield.

Solid-State and Co-Crystal Engineering Leveraging Additional H-Bond Acceptor Sites

Research groups engaged in crystal engineering or salt/co-crystal screening can exploit the methoxy oxygen as an extra hydrogen-bond acceptor (4 HBA total) . As demonstrated by crystallographic studies on the 4-methylpiperidine analog, which relies solely on van der Waals forces and weak C–H···N contacts for lattice stabilization [1], the target compound introduces a C–H···O interaction handle that can alter crystal packing, melting point, and dissolution behavior.

Suzuki-Miyaura Cross-Coupling Campaigns Where Impurity Burden Is Critical

When the 5-bromo group is used as a handle for Pd-catalyzed cross-coupling, the 98% purity specification of the target compound offers a measurable advantage over the 95% purity of unsubstituted and 4-methylpiperidine analogs . The 3% reduced impurity load decreases the formation of homocoupling and debromination side-products, improving crude reaction profiles and reducing chromatography burden.

Cold-Chain Planned Multi-Step Syntheses Where Intermediate Stability Is Proactively Managed

For synthesis workflows that include a planned cold-storage hold point, the 2–8°C storage requirement of the target compound aligns with existing refrigerator capacity. This contrasts with the ambient-stable but less functionalized piperidine analog , enabling teams to schedule procurement around cold-chain logistics while gaining the methoxy group's structural benefits in the final target molecule.

Quote Request

Request a Quote for 5-Bromo-2-(4-methoxypiperidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.